N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide
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Overview
Description
N’-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with pyridine-3-carboximidamide under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N’-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. For instance, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A precursor in the synthesis of the compound.
Pyridine-3-carboximidamide: Another precursor used in the synthesis.
2-(4-chloro-3,5-dimethylphenoxy)acetic acid: An intermediate in the synthetic route.
Uniqueness
N’-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-6-13(7-11(2)15(10)17)22-9-14(21)23-20-16(18)12-4-3-5-19-8-12/h3-8H,9H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSVVHYGDSTXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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